2-Pyridineethanol, 1-oxide

Description

The exact mass of the compound 2-Pyridineethanol, 1-oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 187518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Pyridineethanol, 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyridineethanol, 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

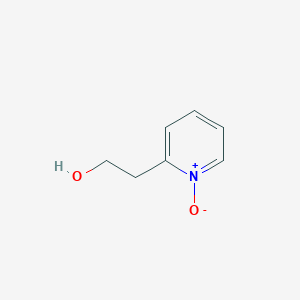

Structure

3D Structure

Properties

IUPAC Name |

2-(1-oxidopyridin-1-ium-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c9-6-4-7-3-1-2-5-8(7)10/h1-3,5,9H,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLHXYAXOACXKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C(=C1)CCO)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70307093 | |

| Record name | 2-Pyridineethanol, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64364-85-8 | |

| Record name | NSC187518 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridineethanol, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-(2-hydroxyethyl)pyridine N-oxide: Methodologies, Mechanistic Insights, and Practical Considerations

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-(2-hydroxyethyl)pyridine N-oxide, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. The document moves beyond a simple recitation of protocols to offer a detailed analysis of the underlying chemical principles, a comparative evaluation of common synthetic strategies, and field-proven insights into experimental design and execution. We present detailed, step-by-step protocols for the N-oxidation of 2-(2-hydroxyethyl)pyridine using two robust methods: the classic hydrogen peroxide-acetic acid system and the highly efficient meta-chloroperoxybenzoic acid (m-CPBA) route. Each protocol is designed as a self-validating system, incorporating process controls and characterization checkpoints. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical resource for the reliable synthesis of this key intermediate.

Introduction: The Significance of Pyridine N-Oxides

Pyridine N-oxides are a versatile class of compounds whose unique electronic and steric properties make them invaluable in organic synthesis and medicinal chemistry.[1] The N-O moiety acts as an electron-donating group, activating the pyridine ring for certain electrophilic and nucleophilic substitutions, while also serving as a protecting group or an intrinsic part of a pharmacophore.[1][2] Specifically, 2-(2-hydroxyethyl)pyridine N-oxide and its derivatives are key building blocks. The precursor, 2-(2-hydroxyethyl)pyridine, is a known metabolite of the drug Betahistine and a versatile reagent in its own right.[3] The corresponding N-oxide finds application as a coformer in the development of pharmaceutical cocrystals to improve drug solubility and as a precursor for more complex molecular architectures in the synthesis of novel drug candidates and agrochemicals.[4][5]

This guide provides the necessary technical foundation for the successful synthesis, purification, and characterization of 2-(2-hydroxyethyl)pyridine N-oxide, emphasizing safety, efficiency, and reproducibility.

Core Principles: The Mechanism of N-Oxidation

The conversion of a pyridine to its corresponding N-oxide is a classic example of heteroatom oxidation. The reaction involves the nucleophilic nitrogen atom of the pyridine ring attacking an electrophilic oxygen atom supplied by an oxidizing agent.

Caption: Generalized mechanism of pyridine N-oxidation.

The most common oxidizing agents are peroxy acids (peracids) or hydrogen peroxide, often activated by a carboxylic acid like acetic acid.[1][2] The peracid provides a highly electrophilic oxygen atom due to the electron-withdrawing effect of the adjacent carbonyl groups. In the hydrogen peroxide/acetic acid system, peracetic acid is formed in situ, which then acts as the primary oxidant.[6][7] The choice of oxidant is a critical experimental parameter, directly influencing reaction kinetics, yield, safety, and the complexity of the subsequent workup.

Strategic Synthesis: A Comparative Analysis of Oxidizing Agents

The selection of an oxidizing agent is a decision driven by factors including scale, cost, safety, and desired purity. While numerous reagents can effect N-oxidation, the two most prevalent for laboratory and industrial applications are hydrogen peroxide/acetic acid and m-CPBA.[1][8]

| Oxidizing Agent System | Key Advantages | Key Disadvantages | Ideal Use Case |

| Hydrogen Peroxide / Acetic Acid | Inexpensive, environmentally benign (water byproduct), readily available.[6][9] | Can require elevated temperatures, longer reaction times, and a potentially tedious workup to remove acetic acid.[8] | Large-scale synthesis where cost is a primary driver and extended reaction times are acceptable. |

| meta-Chloroperoxybenzoic Acid (m-CPBA) | High yields, fast reaction times, often proceeds at room temperature.[1][8] | More expensive, shock-sensitive (commercial grades are stabilized), workup requires removal of m-chlorobenzoic acid byproduct.[9][10] | Laboratory-scale synthesis where reaction speed and high conversion are prioritized. |

| Other Reagents (e.g., Sodium Perborate, Oxone®, Metal Catalysts) | Offer alternative conditions, potentially milder or more selective.[8][11] | May be less common, more expensive, or require specialized catalysts and conditions. | Niche applications requiring specific chemoselectivity or avoidance of acidic conditions. |

From a practical standpoint, the m-CPBA method offers superior control and efficiency for research-scale synthesis, while the H₂O₂/AcOH method remains a robust and economical choice for larger-scale production.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-(2-hydroxyethyl)pyridine N-oxide. All operations involving oxidizing agents should be conducted in a chemical fume hood behind a safety shield.

Overall Synthesis Workflow

Caption: General workflow for synthesis and purification.

Method A: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

This method is prized for its efficiency and high yields. The primary challenge is the effective removal of the meta-chlorobenzoic acid byproduct during workup.

Materials & Reagents:

-

2-(2-hydroxyethyl)pyridine (Starting Material)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(2-hydroxyethyl)pyridine (1.0 eq.) in dichloromethane (DCM, approx. 0.2 M concentration).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add m-CPBA (1.1–1.2 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly. Causality Note: Slow, portion-wise addition at low temperature prevents thermal runaway and potential side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Cool the mixture back to 0 °C. Slowly add saturated aqueous sodium thiosulfate solution to quench any remaining m-CPBA. Stir for 15 minutes. Self-Validation: The disappearance of peroxides can be confirmed using peroxide test strips.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x) to remove m-chlorobenzoic acid, and then with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude oil via silica gel column chromatography, typically eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM), to afford the pure 2-(2-hydroxyethyl)pyridine N-oxide.

Method B: Oxidation with Hydrogen Peroxide & Acetic Acid

This classic, cost-effective method generates peracetic acid in situ. Careful temperature control and an effective final purification are key to success.

Materials & Reagents:

-

2-(2-hydroxyethyl)pyridine (Starting Material)

-

Glacial Acetic Acid

-

Hydrogen Peroxide (30% aqueous solution)

-

Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)

-

Chloroform or Dichloromethane

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, combine 2-(2-hydroxyethyl)pyridine (1.0 eq.) and glacial acetic acid (3-5 eq.).

-

Reagent Addition: Heat the mixture to 60-70 °C. Add 30% hydrogen peroxide (1.5-2.0 eq.) dropwise via an addition funnel. An exotherm may be observed. Maintain the temperature between 70-80 °C during the addition and for the duration of the reaction.[7] Safety Note: Reactions involving peroxides at elevated temperatures must be run behind a safety shield with careful monitoring.

-

Reaction Monitoring: Hold the reaction at 70-80 °C for 4-12 hours, monitoring by TLC for the disappearance of the starting material.

-

Quenching & Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the acetic acid by slowly adding a saturated aqueous solution of sodium carbonate or by adding solid sodium carbonate portion-wise until effervescence ceases (pH > 8).

-

Extraction: Extract the aqueous mixture with a suitable organic solvent like chloroform or DCM (3x). Note: The product has some water solubility, so thorough extraction is necessary.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography as described in Method A. Removing all traces of acetic acid is critical, and an aqueous bicarbonate wash prior to drying can be beneficial.

Product Characterization

Confirmation of the product structure and purity is achieved through standard analytical techniques.

| Technique | Expected Observations for 2-(2-hydroxyethyl)pyridine N-oxide |

| ¹H NMR | Downfield shift of the aromatic protons compared to the starting material due to the electronic effect of the N-O bond. The signals for the ethyl chain (-CH₂-CH₂-OH) will be present. |

| ¹³C NMR | The carbon atoms ortho and para to the nitrogen (C2, C4, C6) will show significant shifts. |

| Mass Spec (MS) | The molecular ion peak [M+H]⁺ should correspond to the calculated mass of C₇H₁₀NO₂ (m/z = 140.07). |

| Infrared (IR) | Appearance of a characteristic strong N-O stretching vibration, typically in the 1200-1300 cm⁻¹ region. |

Safety and Handling

-

Oxidizing Agents: Both m-CPBA and concentrated hydrogen peroxide are strong oxidants. Avoid contact with skin and eyes. m-CPBA is shock-sensitive and should be handled with non-metal spatulas. Hydrogen peroxide reactions can become exothermic and should be cooled and added slowly.

-

Solvents: Dichloromethane and chloroform are volatile and suspect carcinogens. All operations should be performed in a well-ventilated fume hood.

-

General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

-

ChemTube3D. (n.d.). Pyridine N-Oxide-structure. Retrieved from [Link]

-

Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. Retrieved from [Link]

-

Patil, S. A., et al. (2018). The m-CPBA–NH3(g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides. Organic Process Research & Development, 23(1), 69-75. Retrieved from [Link]

-

Bremner, D. H., et al. (1997). A Comparison of Methods for N-Oxidation of Some 3-Substituted Pyridines. Synthetic Communications, 27(9), 1535-1542. Retrieved from [Link]

-

Boros, G., et al. (2014). Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica Chemical Engineering, 58(1-2), 25-33. Retrieved from [Link]

-

Mosher, H. S., et al. (1953). Pyridine-N-oxide. Organic Syntheses, 33, 79. Retrieved from [Link]

-

NotEvans. (2017, April 4). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. Retrieved from [Link]

-

Zhang, J., et al. (2020). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. New Journal of Chemistry, 45(1), 121-125. Retrieved from [Link]

- Dow Chemical Co. (1985). Process for oxidizing halopyridines to halopyridine-N-oxides. Google Patents.

-

Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. Retrieved from [Link]

-

Roy, L., et al. (2018). Pyridine N-oxides as coformers in the development of drug cocrystals. CrystEngComm, 20(38), 5785-5794. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 2-Methylpyridine N-oxide in Modern Chemistry. Retrieved from [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. chemtube3d.com [chemtube3d.com]

- 3. 2-(2-Hydroxyethyl)pyridine | 103-74-2 [chemicalbook.com]

- 4. Pyridine N-oxides as coformers in the development of drug cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. EP0130333A1 - Process for oxidizing halopyridines to halopyridine-N-oxides - Google Patents [patents.google.com]

- 8. tandfonline.com [tandfonline.com]

- 9. pp.bme.hu [pp.bme.hu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. N-oxide synthesis by oxidation [organic-chemistry.org]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Pyridineethanol, 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that a comprehensive grasp of a molecule's physicochemical properties is fundamental to its successful application in research and development. This guide provides an in-depth analysis of 2-Pyridineethanol, 1-oxide, a heterocyclic compound with significant potential in synthetic chemistry. Due to the limited availability of direct experimental data for this specific N-oxide derivative, this guide adopts a foundational approach. We will first dissect the well-characterized parent molecules, 2-Pyridineethanol and Pyridine-N-oxide, to build a predictive understanding of the target compound. This methodology, grounded in established chemical principles, offers valuable insights for researchers navigating the use of this and similar molecules.

Molecular Architecture and Identification

2-Pyridineethanol, 1-oxide is a derivative of pyridine, a six-membered aromatic heterocycle containing a nitrogen atom. The "-ethanol" substituent at the 2-position introduces a hydroxyl functional group, while the "1-oxide" indicates the oxidation of the pyridine nitrogen.

Chemical Structure:

Caption: Molecular structure and key identifiers of 2-Pyridineethanol, 1-oxide.

Physicochemical Properties: A Comparative Analysis

Direct experimental data for 2-Pyridineethanol, 1-oxide is scarce. Therefore, we will infer its properties by examining its constituent parts: 2-Pyridineethanol and Pyridine-N-oxide.

Parent Compound: 2-Pyridineethanol

2-Pyridineethanol, also known as 2-(2-Hydroxyethyl)pyridine, is a well-characterized liquid at room temperature.[1]

| Property | Value | Source |

| Molecular Formula | C7H9NO | [1] |

| Molecular Weight | 123.15 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Melting Point | -7.8 °C | [1] |

| Boiling Point | 190 °C @ 200 mmHg; 170 °C @ 100 mmHg | [1] |

| Solubility | Very soluble in alcohol, chloroform; slightly soluble in ether; soluble in water.[1][2] | |

| pKa (of conjugate acid) | 5.31 | [1] |

The N-Oxide Functional Group: Pyridine-N-oxide

The introduction of an N-oxide group significantly alters the electronic and physical properties of the pyridine ring. Pyridine-N-oxide is a colorless, hygroscopic solid.[3]

| Property | Value | Source |

| Molecular Formula | C5H5NO | [3] |

| Molecular Weight | 95.10 g/mol | [3] |

| Appearance | Colorless solid | [3] |

| Melting Point | 65-66 °C | [3] |

| Boiling Point | 270 °C | [3] |

| Solubility | High solubility in water | [3] |

| pKa (of conjugate acid) | 0.8 | [3] |

Predicted Properties of 2-Pyridineethanol, 1-oxide

Based on the properties of the parent compounds, we can predict the following for 2-Pyridineethanol, 1-oxide:

-

Physical State: The presence of the polar N-oxide group and the hydroxyl group, both capable of hydrogen bonding, suggests that 2-Pyridineethanol, 1-oxide is likely to be a solid at room temperature, with a melting point higher than that of 2-Pyridineethanol.

-

Boiling Point: The boiling point is expected to be significantly higher than that of 2-Pyridineethanol due to increased polarity and intermolecular forces.

-

Solubility: The molecule will likely exhibit high solubility in polar protic solvents like water and alcohols, and lower solubility in nonpolar solvents.

-

pKa: The N-oxide group is significantly less basic than the nitrogen in pyridine. Therefore, the pKa of the conjugate acid of 2-Pyridineethanol, 1-oxide is expected to be considerably lower than that of 2-Pyridineethanol (5.31), likely falling in a similar range as pyridine-N-oxide (0.8).

Synthesis and Reactivity

The synthesis of 2-Pyridineethanol, 1-oxide would typically involve the oxidation of 2-Pyridineethanol.

General Synthesis of Pyridine-N-oxides

The oxidation of pyridines to their corresponding N-oxides is a common transformation in organic synthesis.

Caption: General workflow for the synthesis of pyridine-N-oxide derivatives.

Experimental Protocol: Oxidation of a Pyridine Derivative

-

Dissolution: Dissolve the pyridine derivative (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Addition of Oxidant: Slowly add the oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or a solution of hydrogen peroxide in acetic acid, to the reaction mixture while maintaining a controlled temperature, often with cooling.[4]

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique like thin-layer chromatography (TLC).

-

Quenching and Work-up: Upon completion, quench the excess oxidizing agent, typically with an aqueous solution of a reducing agent like sodium thiosulfate. Neutralize the reaction mixture and extract the product with an appropriate organic solvent.

-

Purification: Dry the combined organic extracts, evaporate the solvent, and purify the resulting crude product by crystallization or column chromatography.

Reactivity of the Pyridine-N-oxide Moiety

The N-oxide group significantly enhances the reactivity of the pyridine ring towards both electrophilic and nucleophilic substitution, particularly at the 2- and 4-positions. The oxygen atom can donate electron density into the ring via resonance, activating it towards electrophilic attack. Conversely, the positively charged nitrogen atom makes the ring more susceptible to nucleophilic attack. This dual reactivity makes pyridine-N-oxides versatile synthetic intermediates.

Potential Applications in Drug Development and Research

While specific applications for 2-Pyridineethanol, 1-oxide are not extensively documented, its structure suggests several potential uses:

-

Intermediate in Synthesis: As a functionalized pyridine-N-oxide, it can serve as a building block for more complex molecules. The hydroxyl group can be further modified, and the N-oxide can be used to direct substitution on the pyridine ring before being subsequently removed if desired.

-

Chelating Agent: The presence of both the N-oxide and the hydroxyl group in a 1,2-relationship creates a potential bidentate ligand capable of coordinating with metal ions. This property could be exploited in catalysis or for the development of metal-based therapeutics.

-

Prodrug Design: The N-oxide functionality can be used in prodrug design. In vivo reduction of the N-oxide can release the parent pyridine compound, which may be the active drug.

Conclusion

2-Pyridineethanol, 1-oxide represents a molecule of interest for chemists in the pharmaceutical and agrochemical industries. While direct experimental data on its physicochemical properties are limited, a robust understanding of its parent compounds, 2-Pyridineethanol and Pyridine-N-oxide, allows for reliable predictions of its behavior. The synthetic accessibility of pyridine-N-oxides and their versatile reactivity patterns suggest that 2-Pyridineethanol, 1-oxide is a valuable intermediate for the synthesis of novel and complex chemical entities. Further experimental characterization of this compound is warranted to fully unlock its potential in various fields of chemical research and development.

References

-

PubChem. 2-(2-Hydroxyethyl)pyridine. National Center for Biotechnology Information. [Link]

- Youssif, S. Recent trends in the chemistry of pyridine N-oxides. ARKIVOC2001, (i), 242-268.

-

Wikipedia. Pyridine-N-oxide. [Link]

Sources

An In-depth Technical Guide to 2-Pyridineethanol, 1-oxide and Related Compounds for the Research Professional

This guide provides a comprehensive technical overview of 2-Pyridineethanol, 1-oxide, a molecule of interest in advanced chemical synthesis and drug development. We will first address the precise identity of this compound and then delve into the detailed characteristics of closely related, and often confused, chemical entities. This document is structured to provide researchers, scientists, and drug development professionals with the necessary details for informed experimental design and application.

Part 1: Defining "2-Pyridineethanol, 1-oxide"

A search for "2-Pyridineethanol, 1-oxide" does not readily yield a dedicated CAS number or extensive commercial availability, suggesting it is not a standard catalog item. The name implies the N-oxide of 2-Pyridineethanol. While chemically feasible to synthesize, it is crucial to distinguish it from two well-documented and commercially available compounds with similar nomenclature:

-

2-Pyridineethanol : The parent molecule without the N-oxide functionality.

-

2-Pyridinol, 1-oxide : An N-oxide of 2-hydroxypyridine, a tautomer of 2-pyridone.

This guide will provide a thorough examination of the requested, albeit less common, "2-Pyridineethanol, 1-oxide," and will also detail the properties and applications of the two related, commercially available compounds to ensure clarity and prevent potential experimental confusion.

Part 2: Core Compound Profiles

2-Pyridineethanol, 1-oxide

This compound is the N-oxide derivative of 2-Pyridineethanol. The introduction of the N-oxide group significantly alters the electronic properties of the pyridine ring, making it more reactive towards both electrophilic and nucleophilic substitution.[1]

Structure:

Caption: Chemical structure of 2-Pyridineethanol, 1-oxide.

Synthesis: The synthesis of 2-Pyridineethanol, 1-oxide would typically involve the N-oxidation of 2-Pyridineethanol. General methods for the N-oxidation of pyridines include reaction with peroxy acids such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA).[2][3]

Experimental Protocol: General N-oxidation of a Pyridine Derivative

-

Dissolve the starting pyridine derivative (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or dichloromethane).

-

Cool the solution in an ice bath.

-

Slowly add the oxidizing agent (e.g., 35% hydrogen peroxide or m-CPBA, 1.1-1.5 equivalents) dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the excess oxidizing agent (e.g., with sodium bisulfite solution).

-

Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Caption: Generalized workflow for the synthesis of 2-Pyridineethanol, 1-oxide.

2-Pyridineethanol

A key intermediate in the synthesis of various pharmaceutical compounds and other specialty chemicals.[4] It is also known as 2-(2-Hydroxyethyl)pyridine.

Structure:

Caption: Chemical structure of 2-Pyridineethanol.

Physicochemical Properties of 2-Pyridineethanol

| Property | Value | Source |

| CAS Number | 103-74-2 | [4][5][6][7][8][9] |

| Molecular Formula | C₇H₉NO | [4][5][6][8] |

| Molecular Weight | 123.15 g/mol | [6] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 114-116 °C at 9 mmHg | [6] |

| Density | 1.093 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.537 | [6] |

Applications in Drug Development:

-

Intermediate for Pharmaceuticals: It serves as a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs).[4]

-

Precursor to Bioactive Molecules: Used in the preparation of compounds with potential therapeutic activities, including modulators of multidrug resistance in cancer cells.[6]

-

Ligand in Coordination Chemistry: The pyridine nitrogen and the hydroxyl group can coordinate with metal ions, leading to the formation of metal complexes with potential catalytic or therapeutic applications.[6]

2-Pyridinol, 1-oxide

Also known as 2-Hydroxypyridine N-oxide or 1-Hydroxy-2-pyridone, this compound is a versatile reagent in organic synthesis and has applications in medicinal chemistry.[10]

Structure:

Caption: Chemical structure of 2-Pyridinol, 1-oxide.

Physicochemical Properties of 2-Pyridinol, 1-oxide

| Property | Value | Source |

| CAS Number | 13161-30-3 | [10][11][12] |

| Molecular Formula | C₅H₅NO₂ | [10][12] |

| Molecular Weight | 111.10 g/mol | [11] |

| Appearance | Off-white to light yellow solid | [11] |

| Melting Point | 147-152 °C | [11] |

Applications in Drug Development:

-

Peptide Coupling Agent: Used as a substitute for 1-Hydroxybenzotriazole (HOBt) in peptide synthesis.[11]

-

Chelating Agent: Forms stable complexes with various metal ions, which is useful in the development of metal-based therapeutics and sensors.[11]

-

Bactericidal Agent: It is related to aspergillic acid and exhibits bactericidal properties.[11]

Part 3: Safety and Handling

2-Pyridineethanol:

-

Hazards: Combustible liquid. Causes skin and serious eye irritation. May cause respiratory irritation.[7]

-

Precautions: Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. Avoid breathing vapors. Use in a well-ventilated area. Keep away from heat and open flames.[7]

2-Pyridinol, 1-oxide:

-

Hazards: Harmful if swallowed. Irritating to eyes, respiratory system, and skin.

-

Precautions: Avoid contact with skin and eyes. Do not breathe dust. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing.

Part 4: Conclusion

While "2-Pyridineethanol, 1-oxide" is a chemically valid structure, it is not a commonly available reagent. For researchers in drug development, it is essential to be aware of the distinct properties and applications of the commercially accessible and well-documented related compounds: 2-Pyridineethanol (CAS 103-74-2) and 2-Pyridinol, 1-oxide (CAS 13161-30-3). Understanding the synthesis of pyridine N-oxides provides a pathway to obtaining 2-Pyridineethanol, 1-oxide for novel research applications. This guide serves as a foundational resource for navigating the chemistry and application of these important pyridine derivatives.

References

-

PubChem. (n.d.). 2-(2-Hydroxyethyl)pyridine. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved January 22, 2026, from [Link]

- Synthesis of 2-substituted pyridines from pyridine N-oxides. (2013). ARKIVOC, 2013(i), 154-174.

- Google Patents. (n.d.). CN1982297A - Synthesis of pyridine-N-oxide.

-

Semantic Scholar. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides. Retrieved January 22, 2026, from [Link]

-

Organic Syntheses. (n.d.). Pyridine-n-oxide. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). US2540218A - 2-hydroxy-pyridine-n-oxide and process for preparing same.

-

Periodica Polytechnica Chemical Engineering. (n.d.). Preparation of Pyridine N-oxide Derivatives in Microreactor. Retrieved January 22, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-羟乙基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. chemscene.com [chemscene.com]

- 9. biosynth.com [biosynth.com]

- 10. 2-Hydroxypyridine N-Oxide | 13161-30-3 | TCI AMERICA [tcichemicals.com]

- 11. 2-Pyridinol-1-oxide | 13161-30-3 [chemicalbook.com]

- 12. 2-Hydroxypyridine-N-oxide, 97% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

Spectroscopic Characterization of 2-Pyridineethanol, 1-oxide: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 2-Pyridineethanol, 1-oxide. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) can be applied to elucidate and confirm the structure of this heterocyclic N-oxide.

Introduction

2-Pyridineethanol, 1-oxide is a derivative of 2-Pyridineethanol, a versatile building block in the synthesis of various pharmaceutical agents and other functional molecules. The introduction of the N-oxide functionality significantly alters the electronic properties and reactivity of the pyridine ring, making its unambiguous characterization crucial for research and development. Spectroscopic analysis provides the necessary tools to confirm the molecular structure, assess purity, and understand the chemical environment of the molecule. This guide delves into the theoretical underpinnings, practical experimental protocols, and detailed data interpretation for the NMR, IR, and MS analysis of 2-Pyridineethanol, 1-oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Pyridineethanol, 1-oxide, both ¹H and ¹³C NMR are essential for confirming the presence and connectivity of the pyridine ring, the ethanol side chain, and the N-oxide moiety.

Theoretical Principles

The introduction of the N-oxide group significantly influences the chemical shifts of the protons and carbons on the pyridine ring. The N-oxide group is a strong electron-withdrawing group through induction but can also act as an electron-donating group through resonance. This dual nature leads to a general downfield shift of the ring protons and carbons compared to the parent 2-Pyridineethanol. The effect is most pronounced at the ortho (C2 and C6) and para (C4) positions.

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation:

-

Weigh approximately 5-10 mg of 2-Pyridineethanol, 1-oxide.

-

Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence chemical shifts, particularly for the hydroxyl proton.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a clean, dry NMR tube.

Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Data Interpretation: Expected Spectra

The expected NMR data for 2-Pyridineethanol, 1-oxide can be predicted by considering the known effects of N-oxidation on the pyridine ring.

¹H NMR:

-

Pyridine Ring Protons: Expect four distinct signals in the aromatic region, typically downfield compared to 2-pyridineethanol. The proton at position 6 (adjacent to the N-oxide) is expected to be the most downfield. The coupling patterns (doublets, triplets) will reveal the connectivity of the protons.

-

Ethanol Side Chain Protons: Two triplets are expected for the two methylene groups (-CH₂-CH₂-OH), showing coupling to each other. The chemical shift of the hydroxyl proton (-OH) will be a broad singlet and its position will be highly dependent on the solvent, concentration, and temperature.[1]

¹³C NMR:

-

Pyridine Ring Carbons: Five signals are expected for the pyridine ring carbons. The carbons attached to the nitrogen (C2 and C6) will be significantly affected by the N-oxide group. Generally, C2, C4, and C6 are shifted downfield, while C3 and C5 may be less affected or slightly shielded.[2]

-

Ethanol Side Chain Carbons: Two signals are expected for the two methylene carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Pyridineethanol, 1-oxide

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | ~7.2-7.4 | ~125-127 |

| H-4 | ~7.3-7.5 | ~125-127 |

| H-5 | ~7.2-7.4 | ~138-140 |

| H-6 | ~8.2-8.4 | ~148-150 |

| -CH₂- (ring) | ~3.0-3.2 | ~35-37 |

| -CH₂- (OH) | ~3.9-4.1 | ~60-62 |

| -OH | Variable | - |

Note: These are predicted values based on known trends for pyridine N-oxides and may vary depending on the solvent and experimental conditions.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 2-Pyridineethanol, 1-oxide, IR spectroscopy is particularly useful for confirming the presence of the N-O bond and the hydroxyl group.

Theoretical Principles

The vibrational frequency of a chemical bond in an IR spectrum is dependent on the bond strength and the masses of the atoms involved. The N-O stretching vibration in pyridine N-oxides is a characteristic and strong absorption band. Its position can be influenced by the electronic nature of substituents on the pyridine ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Sample Preparation:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Parameters: Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be acquired before the sample spectrum.

Data Interpretation: Expected Spectrum

The IR spectrum of 2-Pyridineethanol, 1-oxide is expected to show the following key absorption bands:

-

O-H Stretch: A broad and strong band in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl group.

-

C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Medium to strong bands in the region of 2950-2850 cm⁻¹.

-

C=C and C=N Ring Stretching: Several bands in the 1600-1400 cm⁻¹ region, characteristic of the aromatic pyridine ring.

-

N-O Stretch: A strong and characteristic band in the region of 1300-1200 cm⁻¹. This band is a key indicator of the N-oxide functionality.[4]

-

C-O Stretch: A strong band in the region of 1050-1000 cm⁻¹, corresponding to the primary alcohol.

Table 2: Key Expected IR Absorption Bands for 2-Pyridineethanol, 1-oxide

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | 3400-3200 | Strong, Broad |

| Aromatic C-H Stretch | >3000 | Weak to Medium |

| Aliphatic C-H Stretch | 2950-2850 | Medium to Strong |

| C=C, C=N Ring Stretch | 1600-1400 | Medium |

| N-O Stretch | 1300-1200 | Strong |

| C-O Stretch | 1050-1000 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Theoretical Principles

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pathways of pyridine N-oxides are well-documented and often involve characteristic losses of oxygen-containing species.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:

-

The sample can be introduced directly via a heated probe or, if volatile, through a gas chromatograph (GC-MS).

Data Acquisition:

-

Instrument: A mass spectrometer with an electron ionization source.

-

Ionization Energy: Typically 70 eV.

-

Mass Analyzer: Quadrupole, time-of-flight (TOF), or magnetic sector.

Data Interpretation: Expected Spectrum

The mass spectrum of 2-Pyridineethanol, 1-oxide (C₇H₉NO₂, Molecular Weight: 139.15 g/mol ) is expected to show:

-

Molecular Ion Peak (M⁺˙): A peak at m/z = 139.

-

[M-O]⁺˙ Peak: A significant peak at m/z = 123, corresponding to the loss of an oxygen atom from the N-oxide group. This is a very common fragmentation pathway for pyridine N-oxides.[5]

-

[M-OH]⁺ Peak: A peak at m/z = 122, resulting from the loss of a hydroxyl radical. This fragmentation is also characteristic of alkylpyridine N-oxides.[5]

-

Base Peak: The base peak is often the fragment resulting from the cleavage of the C-C bond adjacent to the pyridine ring, leading to a pyridyl-containing fragment. For 2-Pyridineethanol, the base peak is often at m/z = 92 or 93. A similar fragmentation is expected for the N-oxide.

-

Other Fragments: Other fragments corresponding to the loss of water (H₂O) or the entire ethanol side chain.

Table 3: Expected Key Fragments in the Mass Spectrum of 2-Pyridineethanol, 1-oxide

| m/z | Proposed Fragment | Significance |

| 139 | [C₇H₉NO₂]⁺˙ | Molecular Ion |

| 123 | [C₇H₉NO]⁺˙ | Loss of O from N-oxide |

| 122 | [C₇H₈NO]⁺ | Loss of OH |

| 108 | [C₆H₆NO]⁺ | Loss of CH₂OH |

| 93 | [C₅H₄NCH₂]⁺ | Cleavage of C-C bond |

Integrated Spectroscopic Analysis Workflow

The most robust structural confirmation comes from the integration of data from all three spectroscopic techniques. The following diagram illustrates a logical workflow for the analysis of 2-Pyridineethanol, 1-oxide.

Caption: Integrated workflow for the spectroscopic characterization of 2-Pyridineethanol, 1-oxide.

Conclusion

The comprehensive spectroscopic analysis of 2-Pyridineethanol, 1-oxide, utilizing NMR, IR, and Mass Spectrometry, provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. NMR spectroscopy elucidates the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the N-O and O-H bonds, and mass spectrometry determines the molecular weight and provides insight into the molecule's stability and fragmentation. By integrating the data from these powerful analytical methods, researchers and drug development professionals can proceed with confidence in the identity and purity of their materials.

References

-

Cotton, S. A., & Gibson, J. F. (1970). Spectroscopic studies on pyridine N-oxide complexes of iron(III). Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2105. [Link]

-

Ramana Rao, G. (1961). Studies in heterocyclic N-oxides. Proceedings of the Indian Academy of Sciences - Section A, 53(4), 215-221. [Link]

-

Valdés-Martínez, J., et al. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Journal of Visualized Experiments, (134), e57418. [Link]

-

Abdel-Megeed, M. F., et al. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(1), 242-268. [Link]

-

Anet, F. A. L., & Yavari, I. (1977). Carbon-13 nuclear magnetic resonance study of pyridine N-oxide. The Journal of Organic Chemistry, 42(22), 3589-3591. [Link]

-

NIST. (n.d.). 2-Pyridineethanol. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Hydroxyethyl)pyridine. In PubChem Compound Database. Retrieved from [Link]

-

Gajeles, G., et al. (2020). Recyclable Anhydride Catalyst for H2O2 Oxidation: N-oxidation of Pyridine Derivatives. RSC Advances, Supporting Information. [Link]

-

Balevicius, V., et al. (2012). Hydrogen bonding in pyridine N-oxide/acid systems: proton transfer and fine details revealed by FTIR, NMR, and X-ray diffraction. The Journal of Physical Chemistry A, 116(34), 8753-8761. [Link]

-

Buchardt, O., et al. (1971). Mass spectral fragmentations of alkylpyridine N-oxides. Organic Mass Spectrometry, 5(3), 377-380. [Link]

Sources

stability and reactivity of 2-Pyridineethanol, 1-oxide

An In-depth Technical Guide to the Stability and Reactivity of 2-Pyridineethanol, 1-oxide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the . Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical insights into the handling and application of this versatile heterocyclic compound. By understanding its core chemical behavior, researchers can better leverage its synthetic potential while ensuring safe and effective experimental design.

Introduction: A Molecule of Dual Functionality

2-Pyridineethanol, 1-oxide is a derivative of 2-Pyridineethanol, a significant building block in the synthesis of complex pharmaceutical agents.[1] The introduction of the N-oxide functional group dramatically alters the electronic properties and reactivity of the parent molecule, creating a bifunctional intermediate with unique synthetic utility. The N-O moiety acts as a powerful electron-donating group through resonance, while the ethanol side chain provides a nucleophilic hydroxyl group for further derivatization. This guide will explore the delicate balance between these two functionalities, offering a predictive framework for the compound's behavior under various conditions.

Molecular Structure and Physicochemical Properties

The defining feature of 2-Pyridineethanol, 1-oxide is the N-O bond, which imparts a significant dipole moment and modifies the aromatic system of the pyridine ring. While specific experimental data for the 1-oxide derivative is not extensively published, its properties can be reliably inferred from its parent compounds, 2-Pyridineethanol and Pyridine-N-oxide.

Table 1: Comparative Physicochemical Properties

| Property | 2-Pyridineethanol (Parent Compound) | Pyridine-N-oxide (Core Moiety) | Predicted Characteristics of 2-Pyridineethanol, 1-oxide |

| Molecular Formula | C₇H₉NO | C₅H₅NO[2] | C₇H₉NO₂ |

| Molecular Weight | 123.15 g/mol | 95.10 g/mol [2] | 139.15 g/mol |

| Appearance | Clear to pale yellow liquid[3] | Colorless, hygroscopic solid[2] | Likely a hygroscopic solid or viscous liquid |

| Solubility | Soluble in water and polar solvents[3][4] | High solubility in water[2] | Expected to be highly soluble in polar solvents |

| Basicity (pKa) | 5.31 (conjugate acid)[5] | 0.8 (conjugate acid)[2] | Significantly less basic than the parent ethanol (pKa < 1) |

| Hygroscopicity | Yes[5][6] | Yes[2] | Expected to be highly hygroscopic |

The hygroscopic nature of both parent structures suggests that 2-Pyridineethanol, 1-oxide must be handled and stored under anhydrous conditions to prevent degradation and ensure reproducibility in reactions.[4][6]

Caption: Molecular structure of 2-Pyridineethanol, 1-oxide.

Stability Profile: A Guide to Safe Handling and Storage

The stability of 2-Pyridineethanol, 1-oxide is governed by the interplay of the robust aromatic ring, the reactive N-O bond, and the hydroxyl group.

Thermal Stability

Pyridine-N-oxides can be sensitive to high temperatures. Distillation, particularly at pressures above 1 mm Hg, can lead to extensive decomposition.[7] For purification, vacuum distillation with an oil bath temperature not exceeding 130°C is strongly recommended to avoid charring and deoxygenation.[7] The ethanol side chain of the parent compound can undergo dehydration at elevated temperatures (140-225°C) in the presence of a strong base, which could be a potential degradation pathway for the N-oxide derivative as well.[8]

Photochemical Stability

A critical consideration for pyridine-N-oxides is their susceptibility to photochemical rearrangement. Upon irradiation with UV light, the N-O bond can be cleaved, leading to the formation of reactive intermediates like oxaziridines.[9] This process can significantly impact the stability and purity of the compound upon prolonged exposure to light.

Key Recommendation: Store 2-Pyridineethanol, 1-oxide in amber vials or in the dark to prevent light-induced degradation. Avoid exposure to direct sunlight or strong laboratory light sources during handling.[6]

Chemical Stability and Incompatibilities

-

pH Sensitivity: As a very weak base, 2-Pyridineethanol, 1-oxide is stable in neutral and moderately acidic or basic conditions. However, it is incompatible with strong acids and strong bases.[6]

-

Oxidizing Agents: The molecule is susceptible to reaction with strong oxidizing agents.[6] While the nitrogen is already oxidized, the ethanol side chain can be further oxidized.

-

Hygroscopicity: The compound is expected to be hygroscopic.[2][6] It should be stored in a tightly sealed container in a cool, dry, well-ventilated area away from moisture.[4]

Reactivity Profile: A Synthetic Chemist's Perspective

The reactivity of 2-Pyridineethanol, 1-oxide is dictated by three primary sites: the N-oxide oxygen, the activated pyridine ring, and the ethanol side chain.

Caption: Key reactivity pathways for 2-Pyridineethanol, 1-oxide.

Reactions Involving the N-O Group

-

Deoxygenation: The N-oxide can be readily removed to regenerate the parent pyridine. This makes the N-oxide an excellent protecting or directing group. Reagents like zinc dust are effective for this transformation.[2]

-

Electrophilic Attack on Oxygen: The oxygen atom is nucleophilic and can attack electrophiles. This is often the first step in reactions that functionalize the ring, such as chlorination with phosphorus oxychloride (POCl₃).[2][10]

Reactivity of the Pyridine Ring

The N-oxide group is a powerful activating group, directing electrophilic substitution to the 2- and 4-positions of the pyridine ring.[2] This is a cornerstone of its synthetic utility.

-

Causality: The resonance donation from the N-oxide oxygen increases electron density at the C2 and C4 carbons, making them susceptible to attack by electrophiles. This is in stark contrast to pyridine itself, which is highly deactivated towards electrophilic substitution.

Reactivity of the Ethanol Side Chain

The hydroxyl group can undergo standard alcohol reactions. The key experimental question is how the electron-donating N-oxide group influences the reactivity of this side chain.

-

Dehydration: The parent compound, 2-Pyridineethanol, can be dehydrated to 2-vinyl pyridine using strong bases at high temperatures.[8] It is plausible that the N-oxide derivative could undergo a similar reaction, yielding 2-vinylpyridine-N-oxide, a valuable monomer.

-

Oxidation and Esterification: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or esterified using standard protocols.

Exemplary Experimental Protocols

The following protocols are representative of the chemistry of pyridine-N-oxides and should be adapted and optimized for 2-Pyridineethanol, 1-oxide.

Protocol 1: Synthesis via N-Oxidation (Conceptual)

This protocol is adapted from the synthesis of pyridine-N-oxide and serves as a starting point.[7]

Objective: To oxidize 2-Pyridineethanol to 2-Pyridineethanol, 1-oxide.

Materials:

-

2-Pyridineethanol

-

40% Peracetic Acid

-

Stirrer, thermometer, dropping funnel, round-bottom flask

-

Safety shield

Procedure:

-

Setup: Assemble a three-necked flask equipped with a stirrer, thermometer, and dropping funnel behind a safety shield.

-

Charge Reactor: Add 1.0 mole equivalent of 2-Pyridineethanol to the flask.

-

Addition of Oxidant: While stirring, slowly add 1.1 mole equivalents of 40% peracetic acid via the dropping funnel.

-

Causality & Control: The reaction is exothermic. The addition rate must be controlled to maintain the reaction temperature around 85°C. Uncontrolled addition can lead to a dangerous buildup of the peroxy compound.[7]

-

-

Reaction Monitoring: After the addition is complete, continue stirring and allow the mixture to cool to 40°C.

-

Workup and Purification: The workup would involve neutralizing the excess acid and purifying the product, likely via vacuum distillation or crystallization, taking care to avoid high temperatures.[7]

Caption: Workflow for the conceptual N-oxidation of 2-Pyridineethanol.

Protocol 2: Electrophilic Chlorination of the Ring (Conceptual)

This protocol illustrates the activation of the pyridine ring by the N-oxide group.[2]

Objective: To synthesize 2-chloro- or 4-chloro- derivatives from 2-Pyridineethanol, 1-oxide.

Materials:

-

2-Pyridineethanol, 1-oxide

-

Phosphorus oxychloride (POCl₃)

-

Inert solvent (e.g., Dichloromethane)

Procedure:

-

Dissolve Starting Material: Dissolve 1.0 mole equivalent of 2-Pyridineethanol, 1-oxide in an inert solvent under an inert atmosphere (e.g., Nitrogen).

-

Addition of Reagent: Slowly add POCl₃ to the solution. The reaction is often exothermic.

-

Reaction: The mixture is typically heated to reflux to drive the reaction to completion.

-

Workup and Purification: The reaction is carefully quenched with water or ice, neutralized, and the product is extracted and purified by chromatography or distillation. This reaction typically yields a mixture of 2- and 4-chloro isomers.[2]

Conclusion

2-Pyridineethanol, 1-oxide is a promising synthetic intermediate whose stability and reactivity are governed by the electronic interplay between the N-oxide and the ethanol functionalities. It is a thermally and photochemically sensitive compound that requires careful handling and storage. Its true value lies in the unique reactivity it offers: the N-oxide group activates the pyridine ring for electrophilic substitution while also being a removable entity, and the ethanol side chain provides a site for further modification. A thorough understanding of these principles is paramount for any researcher aiming to incorporate this versatile molecule into a synthetic strategy, particularly in the demanding field of drug discovery.

References

-

Solubility of Things. (n.d.). 2-Pyridineethanol. Retrieved from [Link]

-

Acme Synthetic Chemicals. (n.d.). The Role of Pyridine Derivatives in Modern Drug Discovery. Retrieved from [Link]

- Dimond, H. L., Fleckenstein, L. J., & Shrader, M. O. (1958). U.S. Patent No. 2,848,456. Washington, DC: U.S. Patent and Trademark Office.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7675, 2-(2-Hydroxyethyl)pyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Pyridine-N-oxide. Retrieved from [Link]

-

Arkat USA. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. Retrieved from [Link]

-

Baran, P. (2012). Pyridine N-Oxides. Baran Group Meeting. Retrieved from [Link]

-

MDPI. (2018). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. Molecules. Retrieved from [Link]

-

ACS Publications. (2016). Influence of N-Oxide Introduction on the Stability of Nitrogen-Rich Heteroaromatic Rings: A Quantum Chemical Study. The Journal of Physical Chemistry A. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Page loading... [guidechem.com]

- 5. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US2848456A - Dehydration of 2-pyridine ethanol to 2-vinyl pyridine - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. baranlab.org [baranlab.org]

An In-depth Technical Guide to the Solubility of 2-Pyridineethanol, 1-oxide in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 2-Pyridineethanol, 1-oxide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering predictive insights and a detailed experimental protocol for empirical determination.

Introduction: Understanding the Molecular Profile of 2-Pyridineethanol, 1-oxide

2-Pyridineethanol, 1-oxide is a pyridine derivative characterized by the presence of both a hydroxyl (-OH) group and an N-oxide functional group. This unique combination of polar moieties dictates its interaction with various organic solvents. The N-oxide group, formed by the oxidation of the pyridine nitrogen atom, significantly influences the molecule's electronic distribution and intermolecular forces.[1] This structural feature enhances the electron-withdrawing nature of the pyridine ring, making it a versatile compound in synthetic chemistry.[1]

The parent compound, 2-Pyridineethanol, is a colorless to pale yellow liquid at room temperature.[2] The introduction of the N-oxide functionality is expected to increase the compound's polarity and its capacity for hydrogen bonding.

Predicted Solubility Profile

Inference from Structural Analogs:

-

2-Pyridineethanol: This parent compound is known to be soluble in water and highly soluble in polar solvents such as alcohols.[4] Its solubility is limited in non-polar solvents like hexane.[4] Some sources also indicate slight solubility in chloroform and methanol.[2][5]

-

Pyridine-N-oxide: This related compound is described as being soluble in water and most polar organic solvents, including ethanol and acetone.[1][6]

Based on these analogs, 2-Pyridineethanol, 1-oxide is predicted to exhibit high solubility in polar protic and aprotic solvents, and poor solubility in non-polar solvents.

Table 1: Predicted Qualitative Solubility of 2-Pyridineethanol, 1-oxide in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The hydroxyl and N-oxide groups can form strong hydrogen bonds with protic solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | High to Moderate | The polar nature of the N-oxide bond will facilitate dipole-dipole interactions with these solvents. |

| Moderately Polar | Ethyl Acetate, Dichloromethane, Chloroform | Moderate to Low | Solubility will depend on the balance between the polar functional groups and the aromatic pyridine ring. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The significant polarity of the molecule will limit its interaction with non-polar solvents. |

Key Factors Influencing Solubility

The solubility of 2-Pyridineethanol, 1-oxide is governed by a combination of factors inherent to both the solute and the solvent:

-

Hydrogen Bonding: The presence of the hydroxyl group and the oxygen atom of the N-oxide group allows 2-Pyridineethanol, 1-oxide to act as both a hydrogen bond donor and acceptor. This is the primary driver for its high solubility in protic solvents.

-

Polarity and Dipole Moment: The N-oxide bond is highly polar, creating a significant dipole moment in the molecule. This enhances its solubility in polar solvents through dipole-dipole interactions.

-

Molecular Size and Shape: While the pyridine ring provides some degree of hydrophobicity, the overall polarity imparted by the functional groups is expected to dominate its solubility behavior.

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[7] This is because the increased kinetic energy helps to overcome the intermolecular forces in the solid lattice.

-

Pressure: For solid and liquid solutes, pressure has a negligible effect on solubility.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of extensive published data, empirical determination of solubility is crucial for any research or development application. The following is a robust, step-by-step protocol for determining the solubility of 2-Pyridineethanol, 1-oxide.

Materials and Equipment

-

2-Pyridineethanol, 1-oxide (solid)

-

A range of organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique (e.g., NMR).[7]

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of 2-Pyridineethanol, 1-oxide.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2-Pyridineethanol, 1-oxide to a series of vials. The excess is crucial to ensure that a saturated solution is formed.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed at the experimental temperature for a short period to allow for initial settling of the excess solid.

-

Centrifuge the vials at a moderate speed to pellet the remaining undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are disturbed.

-

Dilute the aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated analytical method, such as HPLC-UV, to determine the concentration of 2-Pyridineethanol, 1-oxide. A calibration curve prepared with standards of known concentrations is required for accurate quantification.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution. This value represents the solubility of 2-Pyridineethanol, 1-oxide in the specific solvent at the experimental temperature.

-

Conclusion

This technical guide provides a thorough understanding of the solubility of 2-Pyridineethanol, 1-oxide in organic solvents. While specific quantitative data is not widely published, a strong predictive understanding can be derived from its molecular structure and the properties of its analogs. For applications requiring precise solubility values, the detailed experimental protocol provided herein offers a reliable and scientifically sound methodology. The principles and procedures outlined in this guide will empower researchers and drug development professionals to effectively handle and utilize 2-Pyridineethanol, 1-oxide in their work.

References

- Gro-kipedia. Pyridine-N-oxide.

- EXPERIMENT 1 DETERMIN

- Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. Experiment 1. Solubility of Organic Compounds.

- YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Solubility of Things. Pyridine.

- ResearchG

- Labsolu. 2-Pyridineethanol.

- Guidechem. 2-Pyridineethanol 103-74-2 wiki.

- Solubility of Things. 2-Pyridineethanol.

- Chemistry LibreTexts. Solubility and Factors Affecting Solubility.

Sources

A Theoretical and Computational Guide to the Molecular Structure of 2-Pyridineethanol, 1-oxide

This guide provides a comprehensive theoretical exploration of the molecular structure of 2-Pyridineethanol, 1-oxide. It is intended for researchers, scientists, and drug development professionals engaged in the study of pyridine N-oxide derivatives and their potential applications. By leveraging established principles from computational chemistry and spectroscopy of related compounds, this document constructs a predictive model of the target molecule's structure and outlines a robust framework for its empirical validation.

Introduction: The Significance of N-Oxidation in Pyridine Chemistry

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals. The transformation of a pyridine to a pyridine N-oxide is a critical chemical modification that dramatically alters its physicochemical properties. The introduction of the N-oxide moiety, a semi-polar dative bond, enhances the molecule's dipole moment and water solubility.[1] Furthermore, N-oxidation modifies the electronic landscape of the pyridine ring, rendering it more susceptible to both nucleophilic and electrophilic substitution, thereby opening new avenues for synthetic diversification.[1][2]

2-Pyridineethanol is a simple yet versatile building block used in the synthesis of various compounds, including vinyl pyridines and certain pharmaceutical agents.[3] By applying the principles of N-oxidation to this molecule, we arrive at 2-Pyridineethanol, 1-oxide, a compound for which detailed theoretical and experimental data is not widely published. This guide aims to fill that gap by providing a theoretical framework for understanding its molecular structure, proposing computational and experimental protocols for its characterization, and discussing its potential relevance in drug discovery.

The Theoretical Foundation: Understanding the Pyridine N-Oxide Bond

The N-O bond in pyridine N-oxides is not a simple double bond but rather a coordinate covalent bond with significant zwitterionic character. This feature is central to its unique chemical properties.

Computational Insights into the N-O Bond

Quantum chemical calculations, particularly using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been instrumental in elucidating the nature of the N-O bond.[4] Studies on various substituted pyridine N-oxides reveal that the N-O bond length is a sensitive parameter, influenced by the electronic nature of the substituents on the pyridine ring.[4]

-

Electron-donating groups tend to increase the electron density on the pyridine nitrogen, which can slightly lengthen and weaken the N-O bond.

-

Electron-withdrawing groups , conversely, can lead to a shorter and stronger N-O bond.[4]

The bond dissociation energy (BDE) of the N-O bond in pyridine N-oxides is typically in the range of 60-66 kcal/mol, reflecting a stable but reactive functionality.[1]

Diagram: Electronic Effects on the Pyridine N-Oxide Moiety

Caption: Logical relationship of substituent effects on the N-O bond.

Predicted Molecular Structure of 2-Pyridineethanol, 1-oxide

Based on the theoretical principles of pyridine N-oxides and the known structure of 2-pyridineethanol, we can predict the key structural features of 2-Pyridineethanol, 1-oxide.

Conformational Analysis and Intramolecular Hydrogen Bonding

The presence of the flexible ethanol side chain at the 2-position introduces conformational possibilities. A significant feature predicted for this molecule is the potential for an intramolecular hydrogen bond between the hydroxyl proton of the ethanol group and the oxygen atom of the N-oxide. This interaction would lead to the formation of a stable six-membered ring, significantly influencing the molecule's overall conformation and properties.

Diagram: Hypothesized Structure of 2-Pyridineethanol, 1-oxide

Caption: Predicted intramolecular hydrogen bonding.

Tabulated Predicted Structural Parameters

The following table summarizes the predicted geometric parameters for 2-Pyridineethanol, 1-oxide. These values are estimations based on data from similar pyridine N-oxide structures and standard bond lengths.

| Parameter | Predicted Value | Rationale |

| N-O Bond Length | ~1.26 - 1.28 Å | Typical for pyridine N-oxides with alkyl substituents.[4] |

| C-N-C Bond Angle | ~118° - 121° | Based on experimental data for pyridine N-oxide.[4] |

| O-H Bond Length | ~0.97 Å | Standard for an alcohol. |

| Intramolecular H-bond (O-H···O) | ~1.8 - 2.0 Å | Expected for a moderately strong hydrogen bond. |

A Framework for Empirical Validation

To move from a theoretical model to an empirically validated structure, a combination of computational and spectroscopic methods is required.

Detailed Computational Protocol

A robust computational analysis provides a deep understanding of the molecule's electronic structure and energetics.

Step-by-Step Computational Workflow:

-

Initial Structure Generation: Construct a 3D model of 2-Pyridineethanol, 1-oxide, including several initial conformations of the ethanol side chain.

-

Geometry Optimization: Perform a full geometry optimization using Density Functional Theory (DFT). A common and effective method is the B3LYP functional with a Pople-style basis set such as 6-311G+(d,p).[1] This level of theory provides a good balance between accuracy and computational cost for molecules of this type. The causality for this choice lies in its proven ability to accurately model hydrogen bonding and the electronic structure of N-oxides.

-

Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.

-

Natural Bond Orbital (NBO) Analysis: This analysis is crucial for quantifying the nature of the N-O bond and confirming the presence and strength of the predicted intramolecular hydrogen bond. It provides information on orbital interactions and charge distribution.

-

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will provide insights into the molecule's reactivity and electronic excitation properties.

Diagram: Computational Workflow

Caption: Workflow for computational characterization.

Proposed Spectroscopic Characterization

Experimental validation of the computationally derived structure is essential.

Synthesis: 2-Pyridineethanol, 1-oxide can be synthesized by the oxidation of 2-Pyridineethanol, typically using an oxidizing agent like hydrogen peroxide in acetic acid.

Expected Spectroscopic Signatures:

| Technique | Expected Observations | Justification |

| FT-IR | Strong N-O stretch at ~1250-1300 cm⁻¹. Broad O-H stretch at a lower frequency (~3200-3400 cm⁻¹) if intramolecular H-bonding is present. | The N-O stretching frequency is characteristic of pyridine N-oxides. Hydrogen bonding broadens and red-shifts the O-H stretching band. |

| ¹H NMR | Downfield shift of pyridine ring protons compared to 2-Pyridineethanol. The α-protons (adjacent to the N-oxide) will be most affected. | The N-oxide group is electron-withdrawing, deshielding the ring protons. |

| ¹³C NMR | Shift in the chemical shifts of the pyridine ring carbons, particularly the carbons adjacent to the nitrogen. | Reflects the change in the electronic environment of the pyridine ring upon N-oxidation. |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of C₇H₉NO₂ (139.15 g/mol ). | Confirms the elemental composition of the synthesized molecule. |

Relevance and Potential Applications in Drug Development

The structural and electronic features of 2-Pyridineethanol, 1-oxide suggest several potential applications in the field of drug development.

-

Enhanced Solubility: The polar N-oxide group is expected to increase the aqueous solubility of the molecule compared to 2-Pyridineethanol, a desirable property for drug candidates.[1]

-

Modulation of Biological Activity: Pyridine N-oxide derivatives have been investigated for various biological activities, including antimicrobial and antiviral properties.[5][6] The specific stereoelectronic profile of 2-Pyridineethanol, 1-oxide may lead to novel interactions with biological targets.

-

Metal Complexation: The N-oxide oxygen and the hydroxyl group can act as a bidentate ligand, forming stable complexes with metal ions. Such metal complexes are being explored for therapeutic and diagnostic applications, for instance, in anti-tuberculosis agents.[5] Gold(III) complexes with 2-pyridineethanol have also shown antiproliferative activity.

Diagram: Structure-Activity Relationship

Caption: From molecular features to potential bioactivity.

Conclusion

While experimental data on 2-Pyridineethanol, 1-oxide is scarce, a robust theoretical model of its molecular structure can be constructed by drawing upon extensive studies of related pyridine N-oxides. The key predicted features of this molecule are the semi-polar N-O bond and a likely intramolecular hydrogen bond that dictates its preferred conformation. This in-depth guide provides a clear roadmap for researchers to validate this theoretical model through a synergistic application of computational chemistry and spectroscopy. A thorough understanding of its structure is the foundational step toward exploring the potential of 2-Pyridineethanol, 1-oxide and its derivatives in medicinal chemistry and drug development.

References

-

National Institute of Standards and Technology. (n.d.). 2-Pyridineethanol. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Pyridineethanol. NIST Chemistry WebBook. Retrieved from [Link]

-

LookChem. (n.d.). 2-Pyridineethanol, a-phenyl-, 1-oxide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(2-Hydroxyethyl)pyridine. PubChem Compound Database. Retrieved from [Link]

-

Benítez, J., Vique-Sánchez, J. L., et al. (2014). Bioactivity of pyridine-2-thiolato-1-oxide Metal Complexes: Bi(III), Fe(III) and Ga(III) Complexes as Potent anti-Mycobacterium Tuberculosis Prospective Agents. European Journal of Medicinal Chemistry, 86, 649-657. Retrieved from [Link]

-

Cramer, C. J. (2018). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. Molecules, 23(11), 2821. Retrieved from [Link]

-

Trofimov, A. B., et al. (2017). Substituent effect on the properties of pyridine-N-oxides. Journal of Molecular Structure, 1141, 459-466. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine, 1-oxide. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyridine ethanol. PubChem Compound Database. Retrieved from [Link]

-

Marinescu, M., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(16), 4877. Retrieved from [Link]

-

Sharma, P., & Kumar, V. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC, 2013(i), 154-174. Retrieved from [Link]

-

CAS. (n.d.). 2-Pyridineethanol. CAS Common Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyridine N-Oxide. PubChem Compound Database. Retrieved from [Link]

-